molecular formula C4H9ClO2S B1265866 1-Butanesulfonyl chloride CAS No. 2386-60-9

1-Butanesulfonyl chloride

Cat. No. B1265866
CAS RN: 2386-60-9
M. Wt: 156.63 g/mol
InChI Key: WEDIIKBPDQQQJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1-butanesulfonyl chloride and its derivatives has been a topic of interest in the field of organic chemistry. One approach involves the chlorination of hydroxyalkanesulfinate salts in a nonpolar medium, leading to compounds like 4-hydroxy-1-butanesulfonyl chloride. This method showcases the potential for creating sulfonyl chloride compounds through direct chlorination processes, highlighting the versatility and adaptability of sulfonyl chloride synthesis techniques (King & Rathore, 1987).

Molecular Structure Analysis

The molecular structure of 1-butanesulfonyl chloride and related compounds has been elucidated through various spectroscopic techniques. The structure is characterized by its sulfonyl chloride functional group attached to a butane backbone, which significantly influences its reactivity and interactions. The presence of the sulfonyl chloride group imparts unique electronic properties, making it a valuable intermediate in organic synthesis.

Chemical Reactions and Properties

1-Butanesulfonyl chloride participates in numerous chemical reactions, demonstrating its role as a versatile intermediate. Its reactivity with nucleophiles, such as triethylamine, and its ability to undergo cyclization reactions are notable. For example, reactions with triethylamine in ethanol-d lead to products like ethyl 4-hydroxy-1-butanesulfonate, showcasing the compound's utility in synthesizing a wide range of organic molecules (King & Rathore, 1987).

Scientific Research Applications

1-Butanesulfonyl chloride, also known as Butylsulfonyl Chloride, is a chemical compound with the formula C4H9ClO2S . It has a molecular weight of 156.631 . This compound is typically available in a liquid state and is sensitive to moisture .

  • Preparation of Sulfonamides : Sulfonamides are a significant class of compounds in medicinal chemistry. They’re used as antibiotics, diuretics, and antiretroviral drugs. 1-Butanesulfonyl chloride can react with amines to form butanesulfonamides .

  • Preparation of Sulfonic Esters : Sulfonic esters are useful intermediates in organic synthesis. They can be prepared by reacting 1-Butanesulfonyl chloride with alcohols .

  • Preparation of Sulfonyl Chlorides : Sulfonyl chlorides are reactive intermediates in organic synthesis. They can be prepared by reacting 1-Butanesulfonyl chloride with other reagents .

  • Preparation of Sulfones : Sulfones are used in various applications, including as solvents, polymers, and pharmaceuticals. They can be prepared by reacting 1-Butanesulfonyl chloride with organometallic reagents .

  • Preparation of Sulfonyl Fluorides : Sulfonyl fluorides are used as bioisosteres in drug design. They can be prepared by reacting 1-Butanesulfonyl chloride with a fluoride source .

  • Preparation of Sulfonate Salts : Sulfonate salts are used in various applications, including as detergents, surfactants, and catalysts. They can be prepared by reacting 1-Butanesulfonyl chloride with a base .

Safety And Hazards

1-Butanesulfonyl chloride is considered hazardous. It is a combustible liquid and can cause severe skin burns and eye damage. It may also cause respiratory irritation . Safety measures include not breathing its dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

butane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9ClO2S/c1-2-3-4-8(5,6)7/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEDIIKBPDQQQJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3044883
Record name Butane-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless, light yellow, or light orange liquid; [Acros Organics MSDS]
Record name 1-Butanesulfonyl chloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19338
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.5 [mmHg]
Record name 1-Butanesulfonyl chloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19338
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

1-Butanesulfonyl chloride

CAS RN

2386-60-9
Record name Butanesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2386-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butanesulfonyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002386609
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butanesulfonyl chloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8027
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Butanesulfonyl chloride
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butane-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butane-1-sulphonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.460
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-BUTANESULFONYL CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63US19408H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Butanesulfonyl chloride
Reactant of Route 2
Reactant of Route 2
1-Butanesulfonyl chloride
Reactant of Route 3
Reactant of Route 3
1-Butanesulfonyl chloride
Reactant of Route 4
Reactant of Route 4
1-Butanesulfonyl chloride
Reactant of Route 5
1-Butanesulfonyl chloride
Reactant of Route 6
1-Butanesulfonyl chloride

Citations

For This Compound
107
Citations
WE Truce, DD Emrick, RE Miller - Journal of the American …, 1953 - ACS Publications
The preference of five-rather than seven-membered ring sulfone formation by the Friedel-Crafts cyclization of-phenvl-alkanesulfonyl chlorides is demonstrated by the formation of 2, 3-…
Number of citations: 5 pubs.acs.org
JF King, MR Webster, N Chiba, JK Allen… - … and sulfur and the …, 1987 - Taylor & Francis
… (5c), and 30% butane sultone (3c) (with small amounts of either 1,4-butanedisulfonyl chloride or 4-acetoxy-1-butanesulfonyl chloride, depending on the impurities present in the 4c); the …
Number of citations: 10 www.tandfonline.com
JM Sprague, LF McBurney… - Journal of the American …, 1940 - ACS Publications
… obtained from p-nitrobenzenesulfonamide and 1-butanesulfonyl chloride. This was recrystallized from a concentrated water solution by the addition of concentrated hydrochloric acid, m. …
Number of citations: 4 pubs.acs.org
JF King, R Rathore - Phosphorus and sulfur and the related …, 1987 - Taylor & Francis
… When compared with the second order rate constant (3.1 x lo-' M-' sl) reported earlie3 for the model reaction of 1-butanesulfonyl chloride and 1-butanol (also 0.9M in CDC13), we obtain …
Number of citations: 10 www.tandfonline.com
CS Marvel, PD Caesar - Journal of the American Chemical …, 1950 - ACS Publications
… (0.025 mole) of 1-butanesulfonyl chloride and 3 g. (0.08 mole) of lithium aluminum hydride there was isolated 2.2g. (45% based on 1-butanesulfonyl chloride) of mercury «-butyl …
Number of citations: 22 pubs.acs.org
CJ Nyman, SC Fung, HW Dodgen - Journal of the American …, 1950 - ACS Publications
… (0.025 mole) of 1-butanesulfonyl chloride and 3 g. (0.08 mole) of lithium aluminum hydride there was isolated 2.2g. (45% based on 1-butanesulfonyl chloride) of mercury «-butyl …
Number of citations: 4 pubs.acs.org
M Tavares, M Damião, A Ferreira, C Rodrigues… - Acta Cryst, 2014 - journals.iucr.org
… RPF151 was obtained by a simple reaction of 1butanesulfonyl chloride with piperonylamine, in an anhydrous DCM (dichloromethane) and TEA (tetraethylammonium) mixture (Yield 70…
Number of citations: 3 journals.iucr.org
SH Doss, SSA Dimitry - Organic Preparations and Procedures …, 1977 - Taylor & Francis
All melting points are uncorrected, IR spectra were obtained on the Perkin-Elmer Spectrophotometer Model 221 with Gitter-Prismen-Austauchein-heit; NMR spectra were determined in …
Number of citations: 2 www.tandfonline.com
A Asok, JV Kureethara - Rasayan Journal of Chemistry, 2019 - rasayanjournal.co.in
Butane derivatives are chemical compounds formally derived from Butane C4H10 by replacement of one or more hydrogen atoms with other atoms or functional groups. In this paper, …
Number of citations: 9 rasayanjournal.co.in
RH Hasek, RH Meen, JC Martin - The Journal of Organic …, 1965 - ACS Publications
… The reaction of 4,4'-vinylidenedimorpholine with 1butanesulfonyl chloride and -… only Via was obtained with 1-butanesulfonyl chloride. The paths that these reactions follow …
Number of citations: 24 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.